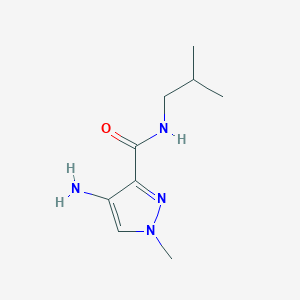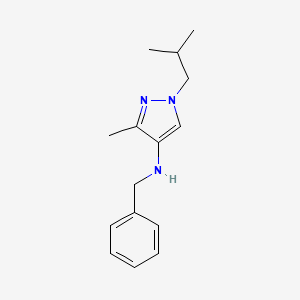![molecular formula C10H16F2N4O2 B11735544 tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11735544.png)
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a difluoroethyl group
Métodos De Preparación
The synthesis of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent.
Protection of the amino group: The amino group is protected using a tert-butyl carbamate group to prevent unwanted side reactions during subsequent steps.
Final deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product
Análisis De Reacciones Químicas
tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Aplicaciones Científicas De Investigación
tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: The compound is used in biological assays to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator
Mecanismo De Acción
The mechanism of action of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(4-amino-2,2-difluorobutyl)carbamate: This compound has a similar structure but with a butyl group instead of a pyrazole ring, leading to different chemical and biological properties.
tert-Butyl (4-bromobutyl)carbamate: This compound contains a bromobutyl group, which can undergo different substitution reactions compared to the difluoroethyl group.
tert-Butyl (4-aminobenzyl)carbamate:
The unique combination of the pyrazole ring and the difluoroethyl group in this compound provides it with distinct properties that make it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C10H16F2N4O2 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
tert-butyl N-[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-6(13)4-16(15-8)5-7(11)12/h4,7H,5,13H2,1-3H3,(H,14,15,17) |
Clave InChI |
IPPZKJIUDQUXEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN(C=C1N)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11735464.png)
![2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735474.png)

![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735484.png)
![1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11735486.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11735488.png)
![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735492.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735500.png)
![ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735505.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735512.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735525.png)

![1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11735536.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735538.png)
